molecular formula C23H22ClN3O B10987530 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one

Cat. No.: B10987530
M. Wt: 391.9 g/mol
InChI Key: SWHIWRALFXKLCU-UHFFFAOYSA-N
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Description

1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one is a complex organic compound that features a unique structure combining indole and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyridoindole intermediates, followed by their coupling under specific conditions. Key steps may include:

    Halogenation: Introduction of the chlorine atom into the pyridoindole ring.

    Coupling Reaction: Using reagents like palladium catalysts to couple the indole and pyridoindole intermediates.

    Final Assembly: Formation of the final product through condensation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

    1-(1H-Indol-3-yl)-2-(1H-indol-3-yl)ethanone: Another indole-based compound with different substituents.

    8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: A simpler analog lacking the indole moiety.

Uniqueness: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one stands out due to its combined indole and pyridoindole structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H22ClN3O

Molecular Weight

391.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C23H22ClN3O/c1-14(10-15-12-25-20-5-3-2-4-17(15)20)23(28)27-9-8-22-19(13-27)18-11-16(24)6-7-21(18)26-22/h2-7,11-12,14,25-26H,8-10,13H2,1H3

InChI Key

SWHIWRALFXKLCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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